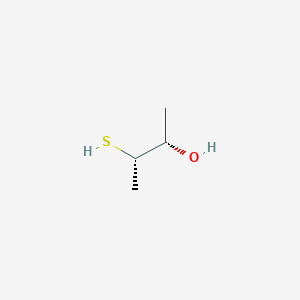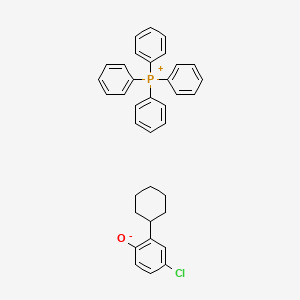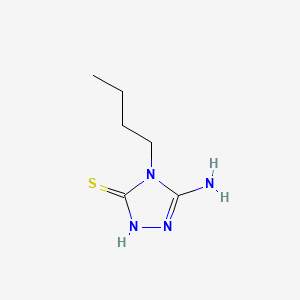
4-Butyl-5-imino-1,2,4-triazolidine-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-5-imino-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazolidine-3-thiones. This compound is characterized by its unique structure, which includes a triazolidine ring with a thione group and an imino group. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-5-imino-1,2,4-triazolidine-3-thione typically involves the reaction of aldehydes or ketones with thiosemicarbazide. One efficient method utilizes a novel acidic ionic liquid as a catalyst. The reaction is carried out in a 60:40 water/ethanol mixture at room temperature, resulting in the formation of the target compound . Another method employs meglumine as a reusable catalyst under aqueous conditions, offering a simple and eco-friendly approach .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of green chemistry principles, such as employing biodegradable catalysts and aqueous solvents, is encouraged to enhance the sustainability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butyl-5-imino-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group or the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-Butyl-5-imino-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In its role as an antibiotic, the compound disrupts bacterial cell wall synthesis or function, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
4-Butyl-5-imino-1,2,4-triazolidine-3-thione can be compared with other 1,2,4-triazolidine-3-thione derivatives, such as:
1,2,4-Triazolidine-3-thione: The parent compound without the butyl and imino substitutions.
4-Methyl-5-imino-1,2,4-triazolidine-3-thione: A similar compound with a methyl group instead of a butyl group.
4-Phenyl-5-imino-1,2,4-triazolidine-3-thione: A derivative with a phenyl group, which may exhibit different biological activities.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
66870-10-8 |
|---|---|
Formule moléculaire |
C6H12N4S |
Poids moléculaire |
172.25 g/mol |
Nom IUPAC |
3-amino-4-butyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C6H12N4S/c1-2-3-4-10-5(7)8-9-6(10)11/h2-4H2,1H3,(H2,7,8)(H,9,11) |
Clé InChI |
YVYGAERHPMSKME-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=NNC1=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


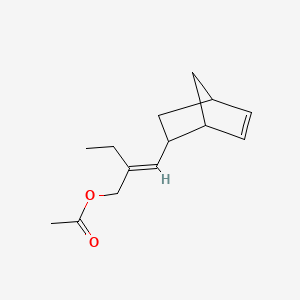

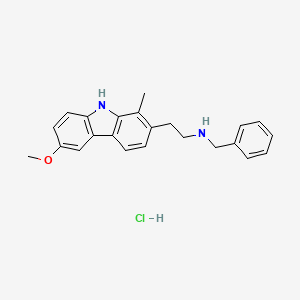
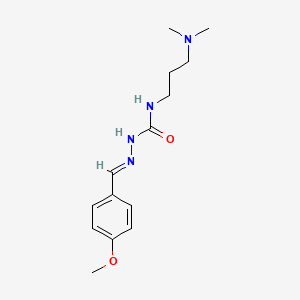
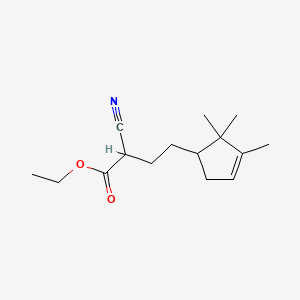
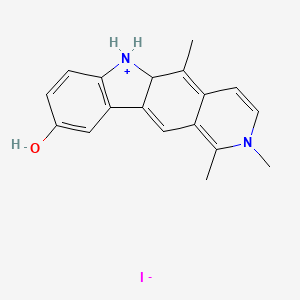
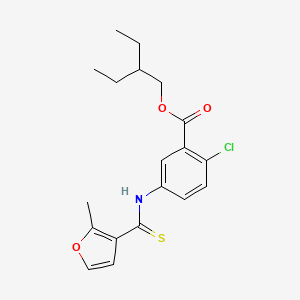
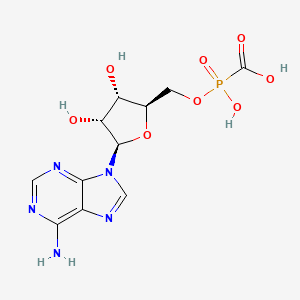
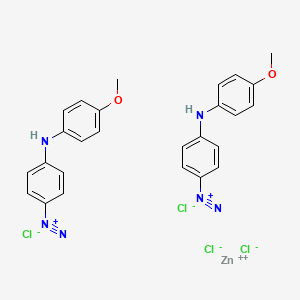
![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)
![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
